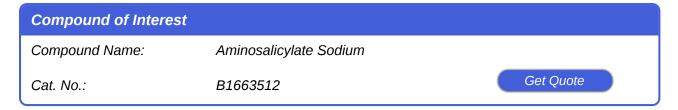


Application Notes and Protocols for Aminosalicylate Sodium as a Reference Standard

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminosalicylate sodium, the sodium salt of 4-aminosalicylic acid, is a well-established active pharmaceutical ingredient (API) primarily used in the treatment of tuberculosis.[1] In the field of analytical chemistry, particularly within the pharmaceutical industry, aminosalicylate sodium serves as a critical reference standard. Its well-characterized properties and stable nature make it an ideal candidate for the qualification and calibration of analytical instruments, validation of analytical methods, and as a benchmark for the quantification of aminosalicylate sodium in drug substances and finished products.[2][3]

These application notes provide detailed protocols for the use of **aminosalicylate sodium** as a reference standard in several key analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Potentiometric Titration.

Physicochemical Properties of Aminosalicylate Sodium Reference Standard

A thorough understanding of the physicochemical properties of the reference standard is fundamental to its correct application.



Property	Value	Reference
Chemical Name	Sodium 4-amino-2- hydroxybenzoate dihydrate	[1]
CAS Number	6018-19-5	[2][3]
Molecular Formula	C7H6NNaO3 · 2H2O	[2][3]
Molecular Weight	211.15 g/mol	[2][3]
Appearance	White or almost white crystalline powder	
Solubility	Freely soluble in water, sparingly soluble in ethanol.	
Storage	Preserve in tight, light-resistant containers, protected from excessive heat.	[4]

Quality Control Specifications for Aminosalicylate Sodium Reference Standard

The following table summarizes typical quality control specifications for **Aminosalicylate Sodium** as a reference standard, based on United States Pharmacopeia (USP) monographs.

[4]

Parameter	Specification
Assay (anhydrous basis)	98.0% - 101.0%
Water Content	16.0% - 18.0%
pH (1 in 50 solution)	6.5 - 8.5
Chloride	≤ 0.042%
Heavy Metals	≤ 0.003%
m-Aminophenol	≤ 0.25%



Experimental Protocols High-Performance Liquid Chromatography (HPLC)

The HPLC method is a stability-indicating assay for the quantification of **aminosalicylate sodium** and the determination of related substances, such as m-aminophenol.[5]

Workflow for HPLC Analysis



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Caption: A typical workflow for the analysis of aminosalicylate sodium by HPLC.

Protocol:

- Mobile Phase Preparation:
 - Prepare a suitable mobile phase, for example, a mixture of a 50 mM phosphate buffer and methanol (e.g., 42.5:42.5:15 v/v/v) with an ion-pairing agent like hydroxytetrabutyl ammonium, adjusted to a pH of 7.0 with orthophosphoric acid.[5]
 - Filter the mobile phase through a 0.45 μm membrane filter and degas prior to use.
- Standard Solution Preparation:
 - Accurately weigh about 25 mg of Aminosalicylate Sodium Reference Standard and transfer to a 100 mL volumetric flask.
 - \circ Dissolve in and dilute to volume with the mobile phase to obtain a final concentration of approximately 250 μ g/mL.
- Sample Solution Preparation:



- \circ Prepare the sample solution containing **aminosalicylate sodium** to achieve a theoretical concentration of 250 µg/mL in the mobile phase.
- Chromatographic Conditions:

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μm)
Mobile Phase	As described in step 1
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Detection	UV at 299 nm[6]
Column Temperature	Ambient

Procedure:

- Inject the standard solution and the sample solution into the chromatograph.
- Record the chromatograms and measure the peak areas for aminosalicylate.
- The retention time for aminosalicylate sodium should be consistent between the standard and the sample.

Calculation:

 Calculate the concentration of aminosalicylate sodium in the sample by comparing the peak area of the sample to the peak area of the standard solution.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and rapid method for the quantification of **aminosalicylate sodium**.[7]

Protocol:



- Solvent: 0.1 M Sodium Hydroxide (NaOH).
- Standard Solution Preparation:
 - Prepare a stock solution of Aminosalicylate Sodium Reference Standard at a concentration of 100 μg/mL in the solvent.
 - $\circ~$ From the stock solution, prepare a series of calibration standards ranging from 10 to 50 $\,$ µg/mL.
- Sample Solution Preparation:
 - Prepare a sample solution of aminosalicylate sodium in the solvent to fall within the calibration range.
- Spectrophotometric Conditions:

Parameter	Condition
Wavelength Maximum (λmax)	265 nm and 299 nm[4]
Blank	0.1 M NaOH
Cuvette	1 cm quartz

Procedure:

- Measure the absorbance of the standard solutions and the sample solution at 299 nm using the solvent as a blank.
- Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

Calculation:

 Determine the concentration of aminosalicylate sodium in the sample solution from the calibration curve.



Potentiometric Titration (Non-aqueous)

This method is suitable for the assay of aminosalicylate sodium, particularly in bulk form.[8]

Protocol:

- Solvent: Glacial Acetic Acid.
- Titrant: 0.1 N Perchloric Acid in glacial acetic acid.
- Standardization of Titrant:
 - Standardize the 0.1 N perchloric acid solution against a primary standard, such as potassium hydrogen phthalate.
- Sample Preparation:
 - Accurately weigh about 300 mg of Aminosalicylate Sodium Reference Standard and dissolve it in 50 mL of glacial acetic acid.

• Titration Conditions:

Parameter	Condition
Electrode System	Glass and calomel or combination electrode
End Point Detection	Potentiometric determination of the inflection point

Procedure:

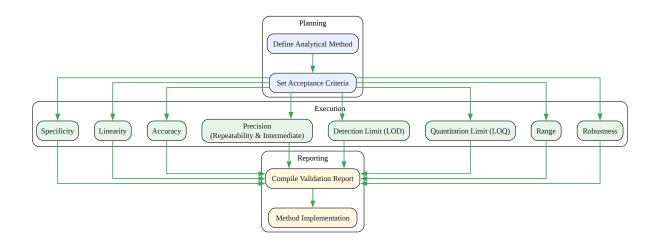
- Immerse the electrodes in the sample solution.
- Titrate the sample solution with the standardized 0.1 N perchloric acid, recording the millivolt readings after each addition of titrant.
- Continue the titration past the equivalence point.
- Calculation:



- Determine the endpoint of the titration by plotting the potential change versus the volume of titrant added.
- Calculate the percentage purity of aminosalicylate sodium.

Analytical Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on the ICH Q2(R1) guideline.



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Caption: Workflow for analytical method validation according to ICH Q2(R1).

Summary of Quantitative Data for a Validated HPLC Method

The following table presents a summary of typical quantitative data obtained during the validation of an HPLC method for **aminosalicylate sodium**.

Validation Parameter	Result	Acceptance Criteria
Linearity (R²)	> 0.999	≥ 0.995
Accuracy (% Recovery)	98.0% - 102.0%	98.0% - 102.0%
Precision (RSD)		
- Repeatability	< 1.0%	≤ 2.0%
- Intermediate Precision	< 2.0%	≤ 2.0%
Limit of Detection (LOD)	0.05 μg/mL	Reportable
Limit of Quantitation (LOQ)	0.15 μg/mL	Reportable
Specificity	No interference from blank or placebo	Peak purity > 0.99
Robustness	No significant impact on results	Consistent results

Conclusion

Aminosalicylate sodium is an indispensable reference standard in pharmaceutical analysis. The protocols and data presented in these application notes provide a comprehensive guide for its use in the quality control and validation of analytical methods. Adherence to these detailed procedures will ensure accurate and reliable analytical results, contributing to the overall quality and safety of pharmaceutical products.

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